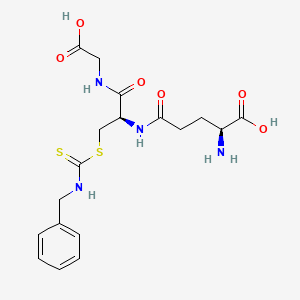
Bitc-SG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
BITC-SG is synthesized by reacting benzyl isothiocyanate with glutathione under specific conditions. The reaction typically involves dissolving benzyl isothiocyanate in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding glutathione. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography .
化学反应分析
Types of Reactions
BITC-SG undergoes several types of chemical reactions, including:
S-thiocarbamoylation: This reaction involves the addition of a thiocarbamoyl group to the compound, which is crucial for its inhibitory activity against glutathione S-transferase.
Oxidation and Reduction: This compound can undergo redox reactions, which are essential for its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize this compound.
Reducing Agents: Sodium borohydride and other reducing agents can be used to reduce this compound.
Major Products Formed
The major products formed from the reactions of this compound include various thiocarbamoylated derivatives, which retain the inhibitory activity against glutathione S-transferase .
科学研究应用
BITC-SG has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiocarbamoylation reactions.
Biology: Investigated for its role in inhibiting enzymes involved in detoxification processes.
Industry: Used in the development of new pharmaceuticals and as a tool for studying enzyme inhibition.
作用机制
BITC-SG exerts its effects by inhibiting glutathione S-transferase P1-1 through S-thiocarbamoylation. This reaction involves the covalent binding of the BITC moiety to cysteine residues on the enzyme, leading to its inactivation . The inhibition of glutathione S-transferase disrupts the detoxification processes in cells, which can lead to the accumulation of toxic compounds and induce cell death .
相似化合物的比较
Similar Compounds
Benzyl Isothiocyanate (BITC): The parent compound of BITC-SG, known for its chemopreventive properties.
Phenethyl Isothiocyanate (PEITC): Another isothiocyanate compound with similar chemopreventive properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness of this compound
This compound is unique due to its specific inhibitory activity against glutathione S-transferase P1-1, which is not observed with other isothiocyanates. This specificity makes this compound a valuable tool for studying enzyme inhibition and developing new therapeutic agents .
属性
分子式 |
C18H24N4O6S2 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-3-(benzylcarbamothioylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O6S2/c19-12(17(27)28)6-7-14(23)22-13(16(26)20-9-15(24)25)10-30-18(29)21-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,19H2,(H,20,26)(H,21,29)(H,22,23)(H,24,25)(H,27,28)/t12-,13-/m0/s1 |
InChI 键 |
MGUPJNNTVYXHBZ-STQMWFEESA-N |
手性 SMILES |
C1=CC=C(C=C1)CNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


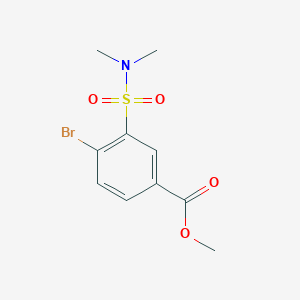
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)
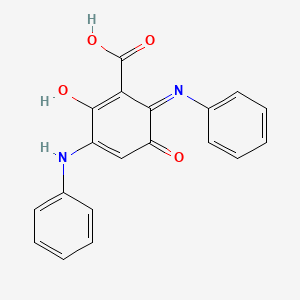
![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

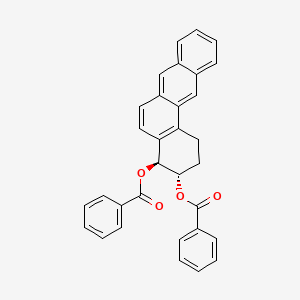

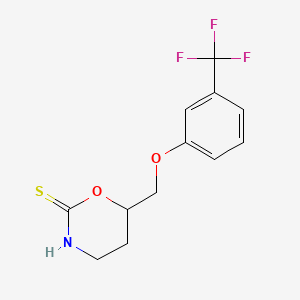
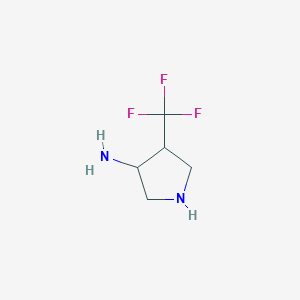
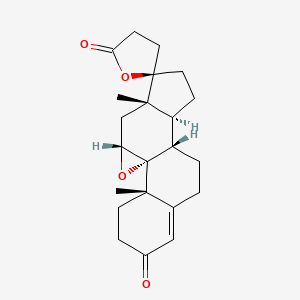
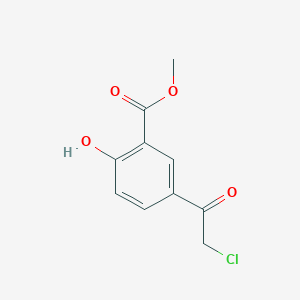
![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)
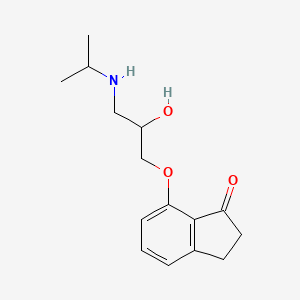
![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
